1H-Indene-2-methanol
Overview
Description
1H-Indene-2-methanol, also known as 2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol, is a chemical compound with the molecular formula C12H16O . It has an average mass of 176.255 Da and a monoisotopic mass of 176.120117 Da .
Synthesis Analysis
The synthesis of 1H-Indene-2-methanol and related compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Other strategies include the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst .Chemical Reactions Analysis
The chemical reactions involving 1H-Indene-2-methanol are diverse and can include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are often used in the synthesis of 1H-Indene-2-methanol and related compounds .Physical And Chemical Properties Analysis
1H-Indene-2-methanol has a boiling point of 271.4±9.0 °C and a density of 1.069±0.06 g/cm3 . It also has a molecular weight of 162.23 MDL .Scientific Research Applications
Synthesis of Biologically Important Indenes
1H-Indene-2-methanol plays a crucial role in the synthesis of biologically significant indenes. Tsukamoto, Ueno, and Kondo (2007) describe a palladium(0)-catalyzed multicomponent synthesis method. This approach enables the creation of indenes with three substituent groups at the 1-, 2-, and 3-positions, which are important for biological applications. The method involves a two-component coupling reaction in methanol to produce 1H-indenols and a three-component reaction involving secondary aliphatic amines to afford 1H-indenamines (Tsukamoto, Ueno, & Kondo, 2007).
Wolff Rearrangement via Two-Photon Absorption
Urdabayev and Popik (2004) explored the Wolff rearrangement of 2-diazo-1(2H)-naphthalenone induced by nonresonant two-photon absorption of NIR radiation. This process results in the formation of methyl 1H-indene-3-carboxylate, showcasing the importance of 1H-Indene-2-methanol in photochemical reactions (Urdabayev & Popik, 2004).
NMR and Thermodynamic Studies
Tkadlecová, Dohnal, and Costas (1999) conducted a study involving mixtures of methanol with strong proton donors, focusing on the formation of aggregates through hydrogen bonding. This research highlights the role of methanol in understanding hydrogen bonding and thermodynamics, which is pertinent for studying compounds like 1H-Indene-2-methanol (Tkadlecová, Dohnal, & Costas, 1999).
Electrochemical Utilization in Synthesis
Mingzhu Liu, Liang Xu, and Yueting Wei (2021) described an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source. This method emphasizes the importance of methanol in the activation and utilization for cyclization reactions, which can be related to the study of 1H-Indene-2-methanol (Liu, Xu, & Wei, 2021).
Quality Control in Fuel Analysis
Neto et al. (2014) evaluated 1H Nuclear Magnetic Resonance (1H NMR) to detect and quantify methanol adulteration in hydrated ethyl alcohol fuel. This study underscores the significance of methanol analysis using NMR techniques, which can be extended to the study of related compounds like 1H-Indene-2-methanol (Neto et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1H-inden-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-5,11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJUSIBFHGBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439877 | |
Record name | 1H-Indene-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Inden-2-yl)methanol | |
CAS RN |
18096-68-9 | |
Record name | 1H-Indene-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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